molecular formula C16H13N3O B12923749 N-Hydroxy-2,6-diphenylpyrimidin-4-amine CAS No. 106119-62-4

N-Hydroxy-2,6-diphenylpyrimidin-4-amine

Cat. No.: B12923749
CAS No.: 106119-62-4
M. Wt: 263.29 g/mol
InChI Key: WFOSGQLEACBMRC-UHFFFAOYSA-N
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Description

N-Hydroxy-2,6-diphenylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and an N-hydroxy (-NHOH) group at position 2.

Properties

CAS No.

106119-62-4

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)hydroxylamine

InChI

InChI=1S/C16H13N3O/c20-19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11,20H,(H,17,18,19)

InChI Key

WFOSGQLEACBMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine typically involves multicomponent reactions (MCRs). One efficient method includes the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the pyrimidine ring through annulated processes.

Industrial Production Methods: While specific industrial production methods for N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine are not widely documented, the general approach involves scalable multicomponent reactions that ensure high yield and purity. The use of microwave irradiation and Lewis acids can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives, including N-Hydroxy-2,6-diphenylpyrimidin-4-amine, as anticancer agents. Pyrimidines are known for their ability to inhibit various cancer cell lines through mechanisms that often involve the modulation of key signaling pathways.

  • Case Study : A recent investigation demonstrated that certain pyrimidine derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity. For instance, derivatives similar to this compound were shown to induce apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogenic bacteria and fungi.

  • Data Table: Antimicrobial Activity of Pyrimidine Derivatives
Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundPseudomonas aeruginosa10

These results suggest that the compound possesses significant antibacterial properties comparable to standard antibiotics.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical methods, including:

  • Biginelli Reaction : This method has been adapted to synthesize pyrimidine derivatives with enhanced biological activity.
  • Mannich Reaction : This reaction has been utilized to generate novel derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Biological Activity : While N-hydroxy groups in related compounds (e.g., N-Hydroxy-2-AAF) show enzyme inhibition, the target compound’s pyrimidine core may confer selectivity for kinases or nucleic acid-binding proteins.
  • Toxicity and Safety : The absence of chlorine substituents (cf. ) likely improves safety, but in vitro assays are needed to confirm.
  • Synthesis Optimization : Further studies are required to optimize the yield and purity of N-Hydroxy-2,6-diphenylpyrimidin-4-amine, building on methods from and .

Biological Activity

N-Hydroxy-2,6-diphenylpyrimidin-4-amine is a compound belonging to the pyrimidine derivatives, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound through various studies, highlighting its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with hydroxyl and phenyl groups. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro assays and computational studies. Key findings from recent research include:

  • Anticancer Properties : Several derivatives of 4,6-diarylpyrimidine, including those related to this compound, have demonstrated significant anticancer effects. For instance, derivative 12 was shown to inhibit Aurora kinase A (AURKA), leading to reduced cell viability in human colon cancer cells (HCT116) by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes. For example, related pyrimidine derivatives have been reported to act as potent inhibitors of β-glucuronidase, with some showing IC50 values as low as 2.8 µM . This suggests that this compound could similarly exhibit enzyme inhibitory properties.
  • Mechanistic Insights : In silico docking studies have revealed that the binding affinity of this compound derivatives to AURKA is significant, with binding energies ranging from -16.72 to -11.63 kcal/mol . These interactions are critical for understanding how structural modifications can enhance biological activity.

Case Study 1: Anticancer Activity

In a study focusing on 4,6-diarylpyrimidine derivatives, derivative 12 was identified as a selective AURKA inhibitor. The study utilized clonogenic survival assays and flow cytometry to assess its effects on cancer cell lines:

Parameter Value
IC50 (HCT116 cells) Not specified
Cell Cycle Arrest G2/M phase accumulation
Caspase Activation Cleavage of caspase-3 and -7
Binding Energy (AURKA) -16.72 to -11.63 kcal/mol

The results indicated that derivative 12 significantly reduced clonogenicity and induced apoptosis through caspase-mediated pathways .

Case Study 2: Enzyme Inhibition

Another investigation assessed various pyrimidine derivatives for their β-glucuronidase inhibitory activity:

Compound IC50 (µM) Remarks
Compound 242.8 ± 0.10Most potent β-glucuronidase inhibitor
Compound 872.0 ± 6.20Significant inhibition
Compound 9126.43 ± 6.16Moderate inhibition

These findings suggest that structural features significantly influence enzyme inhibition efficacy .

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